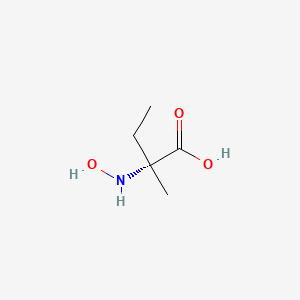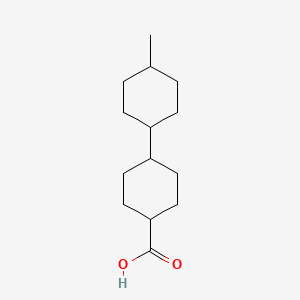
trans-4-(trans-4'-Methylcyclohexyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-(trans-4’-Methylcyclohexyl)cyclohexanecarboxylic acid: is an organic compound with the molecular formula C8H14O2. It is a white to almost white crystalline powder with a melting point of 109-111°C . This compound is used in various chemical syntheses and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of trans-4-(trans-4’-Methylcyclohexyl)cyclohexanecarboxylic acid involves the use of trans-4-methylcyclohexanecarboxylic acid as a starting material. One method involves the rearrangement reaction with sodium azide in the presence of a protonic acid catalyst to generate isocyanate, which is then hydrolyzed to obtain the desired compound .
Industrial Production Methods: The industrial production of this compound typically involves the use of high-efficiency synthetic routes that do not require high temperature, high pressure, or special reaction equipment. This makes the process more suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form trans-4-methylcyclohexanol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the compound.
Reduction: trans-4-Methylcyclohexanol.
Substitution: Substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals .
Biology: It has applications in the study of biological processes and can be used to synthesize biologically active molecules .
Medicine: The compound is used in the synthesis of pharmaceutical agents that have potential therapeutic effects .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for more complex molecules .
Wirkmechanismus
The mechanism of action of trans-4-(trans-4’-Methylcyclohexyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
trans-4-(Aminomethyl)cyclohexanecarboxylic acid:
Cyclohexanecarboxylic acid: A simpler analog used in various chemical syntheses.
4-Methylcyclohexanol: A reduction product of the compound.
Uniqueness: trans-4-(trans-4’-Methylcyclohexyl)cyclohexanecarboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C14H24O2 |
|---|---|
Molekulargewicht |
224.34 g/mol |
IUPAC-Name |
4-(4-methylcyclohexyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H24O2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h10-13H,2-9H2,1H3,(H,15,16) |
InChI-Schlüssel |
OEEAKKCEEKHUPW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)C2CCC(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[5-(4-Bromophenyl)furan-2-carbonyl]carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B13808492.png)
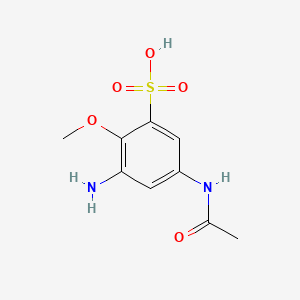
![(-)-2-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(2-methylphenyl)phosphino]butane](/img/structure/B13808499.png)
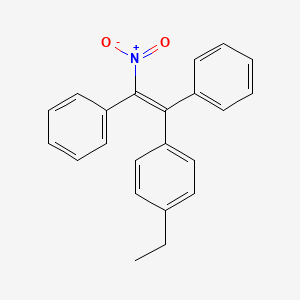
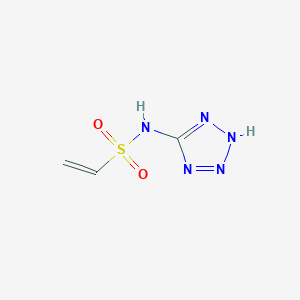
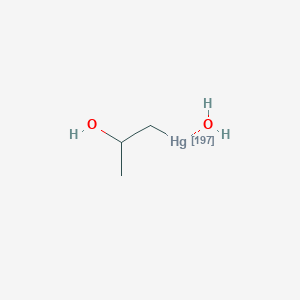
![alpha-[(2,3,4,5-Tetrahydro-2-oxo-1H-1-benzazepin-3-yl)amino]benzenebutanoic acid ethyl ester](/img/structure/B13808529.png)
![2-[2-(hydroxymethyl)-2,3,3-trimethylcyclobutyl]-N,N-dimethylacetamide](/img/structure/B13808534.png)
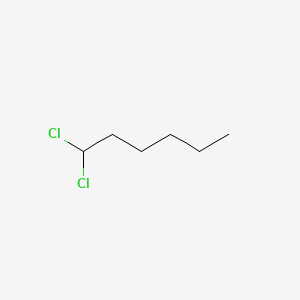
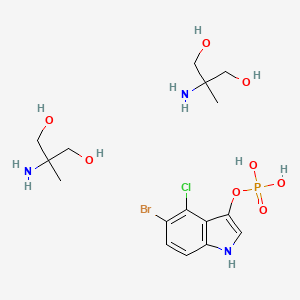
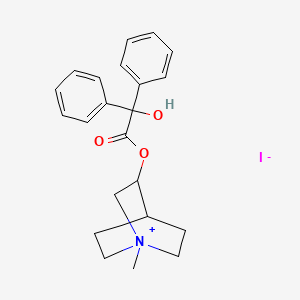
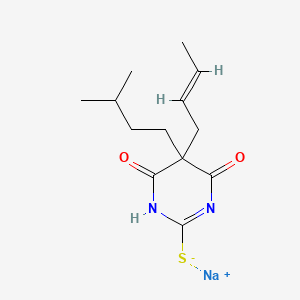
![4-Chloro-3-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13808597.png)
